molecular formula C16H22N2O5 B11421502 3-(2,5-dimethoxyphenyl)-N-(1-methoxypropan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2,5-dimethoxyphenyl)-N-(1-methoxypropan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11421502
M. Wt: 322.36 g/mol
InChI Key: RHFHOEDNWKOTSK-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(1-methoxypropan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a dimethoxyphenyl group, a methoxypropan-2-yl group, and a dihydro-1,2-oxazole-5-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(1-methoxypropan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dimethoxyphenyl intermediate: This involves the reaction of 2,5-dimethoxybenzaldehyde with appropriate reagents to form the desired intermediate.

    Introduction of the methoxypropan-2-yl group: This step involves the alkylation of the intermediate with 1-methoxypropan-2-yl bromide under basic conditions.

    Cyclization to form the dihydro-1,2-oxazole ring: This is achieved through a cyclization reaction involving the intermediate and hydroxylamine hydrochloride.

    Formation of the carboxamide group: The final step involves the reaction of the cyclized product with an appropriate carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(1-methoxypropan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-N-(1-methoxypropan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(1-methoxypropan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular membranes: Affecting membrane fluidity and permeability.

    Inducing oxidative stress: Leading to cellular damage and apoptosis in certain cell types.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethoxyphenyl)-N-(1-methoxypropan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide shares structural similarities with other compounds such as:
    • 3-(2,5-dimethoxyphenyl)-N-(1-methoxypropan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
    • 3-(2,5-dimethoxyphenyl)-N-(1-methoxypropan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(1-methoxypropan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C16H22N2O5/c1-10(9-20-2)17-16(19)15-8-13(18-23-15)12-7-11(21-3)5-6-14(12)22-4/h5-7,10,15H,8-9H2,1-4H3,(H,17,19)

InChI Key

RHFHOEDNWKOTSK-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1CC(=NO1)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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